molecular formula C20H15N3O3 B5559505 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No.: B5559505
M. Wt: 345.4 g/mol
InChI Key: VOMFYQSCXIFXHN-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Pyridine Carboxamide: The final step involves the coupling of the benzoxazole derivative with pyridine-3-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, leading to inhibition of DNA replication and transcription. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position.

    2-(3-methoxyphenyl)-1,3-benzoxazole: Lacks the pyridine carboxamide moiety.

Uniqueness

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzoxazole and pyridine carboxamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-16-6-2-4-13(10-16)20-23-17-11-15(7-8-18(17)26-20)22-19(24)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMFYQSCXIFXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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